molecular formula C14H22N4O2 B12429609 tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Cat. No.: B12429609
M. Wt: 282.37 g/mol
InChI Key: RMULRXHUNOVPEI-LZMSFWOYSA-N
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Description

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a deuterated derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 typically involves the catalytic hydrogenation of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The reaction is carried out in a nitrogen atmosphere using palladium on carbon as a catalyst and methanol as a solvent. The reaction mixture is stirred under a hydrogen atmosphere until the reduction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the reduced amino derivative, substituted products with various nucleophiles, and oxidized derivatives .

Scientific Research Applications

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is used in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

282.37 g/mol

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)-2,2,6,6-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)/i8D2,9D2

InChI Key

RMULRXHUNOVPEI-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)N)[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N

Origin of Product

United States

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